molecular formula C9H11NO B1283469 2-Ethylbenzamide CAS No. 67832-97-7

2-Ethylbenzamide

Cat. No.: B1283469
CAS No.: 67832-97-7
M. Wt: 149.19 g/mol
InChI Key: GKTFLKJXZOYBRW-UHFFFAOYSA-N
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Description

2-Ethylbenzamide is an organic compound with the molecular formula C9H11NO. It is a derivative of benzamide, where an ethyl group is substituted at the second position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry.

Biochemical Analysis

Biochemical Properties

2-Ethylbenzamide plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the formation of hydroxylated metabolites. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the activation of protein kinases. This compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, which can affect the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the interaction. For example, this compound has been found to inhibit certain proteases by binding to their active sites, preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, as this compound can influence the binding of transcription factors to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes phase I metabolic reactions, primarily oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo phase II reactions, such as glucuronidation or sulfation, which increase their solubility and facilitate excretion. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism, such as the liver and kidneys .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound can be influenced by targeting signals or post-translational modifications that direct it to specific organelles. The subcellular localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its location within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbenzamide can be synthesized through the direct condensation of 2-ethylbenzoic acid and ammonia or an amine. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting 2-ethylbenzoic acid with ammonia or an amine in the presence of a catalyst such as zirconium tetrachloride. The reaction is carried out under controlled conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Requires aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) and elevated temperatures.

    Nucleophilic Substitution: Typically involves nucleophiles such as hydroxide ions or alkoxide ions under basic conditions.

Major Products:

    Hydrolysis: Produces 2-ethylbenzoic acid and ammonia or an amine.

    Nucleophilic Substitution: Yields various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Ethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with molecular targets compared to its simpler analogs.

Properties

IUPAC Name

2-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTFLKJXZOYBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570826
Record name 2-Ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67832-97-7
Record name 2-Ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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